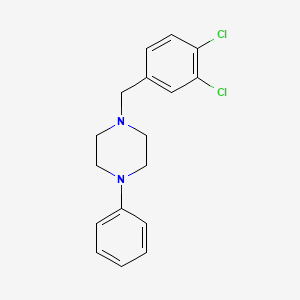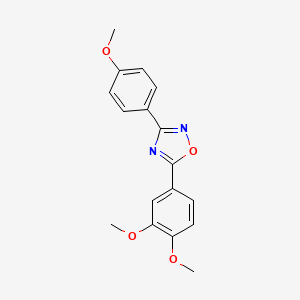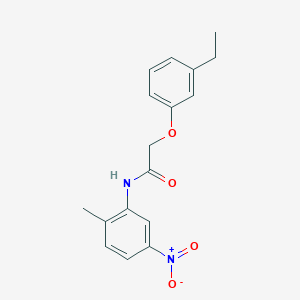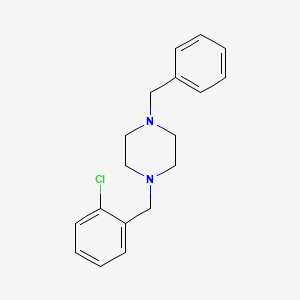![molecular formula C21H25N3O B5671939 3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2E)-3-phenylprop-2-enoyl]piperidine](/img/structure/B5671939.png)
3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2E)-3-phenylprop-2-enoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic building blocks to achieve the desired complex molecules. For instance, Rajkumar, Kamaraj, and Krishnasamy (2014) described a highly useful synthesis method for producing piperazine derivatives through a four-component cyclo-condensation, which could potentially be adapted for synthesizing the compound of interest. The process highlights the complexity and the careful control required in the synthesis of such intricate molecules (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry. Thimmegowda et al. (2009) provided detailed insights into the crystal structure of a novel bioactive heterocycle, which can offer valuable lessons on the structural aspects of our compound of interest, especially regarding intermolecular hydrogen bonds and ring conformations (N. R. Thimmegowda et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with a piperidine backbone, as described by Remy et al. (1977), showcase the stereospecific activities that can influence the compound's biological effects. These activities are significantly affected by the compound's stereochemistry and the specific functional groups attached to the core structure (D. C. Remy et al., 1977).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the behavior of these compounds in biological systems and their formulation into potential products. The synthesis and crystal structure studies conducted by Thimmegowda et al. (2009) provide an example of how these properties are determined and their relevance to the compound's overall profile (N. R. Thimmegowda et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are critical for determining the compound's utility and safety. Studies like those by Remy et al. (1977) on related compounds provide insights into these aspects through detailed analysis of the compound's behavior in chemical reactions and its interaction with biological targets (D. C. Remy et al., 1977).
Propiedades
IUPAC Name |
(E)-1-[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c25-20(11-10-17-5-2-1-3-6-17)23-13-4-7-19(16-23)21-22-12-14-24(21)15-18-8-9-18/h1-3,5-6,10-12,14,18-19H,4,7-9,13,15-16H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLZRVLVERLSKA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)C3=NC=CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)C3=NC=CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-butyl-1H-imidazol-2-yl)-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5671895.png)
![(2,3-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5671901.png)
![7-(2,1,3-benzoxadiazol-4-ylmethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5671907.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(3,5-dimethoxybenzyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5671932.png)




![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5671961.png)
![N-ethyl-1-(4-isopropylphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5671972.png)
![3,5-dimethyl-7-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5671978.png)